4-Amino-5-chloro-2-methylbenzoic acid
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Overview
Description
4-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a chlorine atom at the fifth position, and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2-methylbenzoic acid typically involves the following steps:
Nitration: Starting from m-toluic acid, nitration is carried out using nitric acid to obtain 2-nitro-3-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other groups through reactions such as Suzuki coupling, where a boronic acid is used in the presence of a palladium catalyst.
Reduction Reactions: The amino group can be reduced to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Suzuki Coupling: Uses boronic acids and palladium catalysts.
Hydrogenation: Uses hydrogen gas and palladium on carbon as a catalyst.
Chlorination: Uses N-chlorosuccinimide and benzoyl peroxide.
Major Products:
Substituted Benzoic Acids: Through substitution reactions.
Aminobenzoic Acid Derivatives: Through reduction and oxidation reactions.
Scientific Research Applications
4-Amino-5-chloro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a methyl group.
2-Amino-5-chloro-3-methylbenzoic Acid: Similar structure but with the amino group at the second position.
Uniqueness: 4-Amino-5-chloro-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-amino-5-chloro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIIKCLOFDWONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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